Enhanced Lipophilicity (LogP) Compared to 2-Amino Analog
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide exhibits a significantly higher experimental LogP (1.60) compared to its 2-amino analog, 2-amino-4-chloro-5-sulfamoylbenzamide (LogP not experimentally reported but predicted to be lower due to the absence of the lipophilic benzyl group) [1]. This 1.60 LogP value positions the compound as more lipophilic than the clinically used sulfamoylbenzamide diuretic furosemide (LogP = 2.03) [2], yet less lipophilic than other benzyl-substituted analogs, offering a balanced partition coefficient for specific applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.60 |
| Comparator Or Baseline | 2-Amino-4-chloro-5-sulfamoylbenzamide (LogP not reported, predicted lower); Furosemide (LogP = 2.03) |
| Quantified Difference | Target LogP is 0.43 units lower than furosemide and significantly higher than the 2-amino analog. |
| Conditions | Experimental LogP determined by SIELC [1]; furosemide LogP from DrugBank [2]. |
Why This Matters
The intermediate lipophilicity of this compound influences its solubility, membrane permeability, and protein binding, making it a valuable scaffold for optimizing pharmacokinetic properties in drug discovery programs targeting intracellular or membrane-bound enzymes.
- [1] SIELC. 2-((Benzyl)amino)-4-chloro-5-sulphamoylbenzamide. Retrieved from https://sielc.com/2-benzylamino-4-chloro-5-sulphamoylbenzamide View Source
- [2] DrugBank. Furosemide. Retrieved from https://go.drugbank.com/drugs/DB00695 View Source
